Trimethyl glycine
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Overview
Description
It is a quaternary ammonium ion where the nitrogen atom is substituted with three methyl groups and a carboxymethyl group . This compound is of interest due to its various applications in medicine, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-trimethylglycinium can be synthesized through the oxidation of choline. The process involves two main steps:
Oxidation of Choline to Betaine Aldehyde: This step is catalyzed by choline monooxygenase.
Oxidation of Betaine Aldehyde to N,N,N-trimethylglycinium: This step is catalyzed by betaine aldehyde dehydrogenase, using NAD(P)+ as a coenzyme.
Industrial Production Methods
In industrial settings, N,N,N-trimethylglycinium is often produced from sugar beet molasses, where it is extracted and purified. The large-scale production involves the use of ion-exchange chromatography and crystallization techniques to obtain high-purity N,N,N-trimethylglycinium .
Chemical Reactions Analysis
Types of Reactions
N,N,N-trimethylglycinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylglycine and sarcosine.
Reduction: It can be reduced to form trimethylamine.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Dimethylglycine, sarcosine.
Reduction Products: Trimethylamine.
Substitution Products: Various alkylated and acylated derivatives.
Scientific Research Applications
N,N,N-trimethylglycinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for enzymes and proteins.
Mechanism of Action
N,N,N-trimethylglycinium exerts its effects through several mechanisms:
Osmoregulation: It helps maintain cell volume and fluid balance by acting as an osmolyte.
Protein Stabilization: It stabilizes the structure of proteins and enzymes, protecting them from denaturation under stress conditions.
Comparison with Similar Compounds
Similar Compounds
Dimethylglycine: Similar in structure but has two methyl groups instead of three.
Sarcosine: Contains one methyl group attached to the nitrogen atom.
Choline: A precursor in the biosynthesis of N,N,N-trimethylglycinium.
Uniqueness
N,N,N-trimethylglycinium is unique due to its high stability and effectiveness as an osmolyte. Its ability to donate methyl groups makes it a crucial compound in various metabolic pathways, distinguishing it from other similar compounds .
Properties
CAS No. |
6640-00-2 |
---|---|
Molecular Formula |
C5H12NO2+ |
Molecular Weight |
118.15 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/p+1 |
InChI Key |
KWIUHFFTVRNATP-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CC(=O)O |
Canonical SMILES |
C[N+](C)(C)CC(=O)O |
melting_point |
293 - 301 °C |
590-47-6 | |
physical_description |
Solid |
solubility |
611.0 mg/mL at 19 °C |
Synonyms |
Acidin Pepsin Acidin-Pepsin AcidinPepsin Betaine Betaine Hydrochloride Betaine, Glycine C.B.B. Citrate de Bétaïne Beaufour Citrate de Bétaïne UPSA Cystadane Glycine Betaine Hepastyl Hydrochloride, Betaine Lycine Novobetaine Oxyneurine Scorbo bétaïne Scorbo-bétaïne Scorbobétaïne Stea 16 Stea-16 Stea16 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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